molecular formula C27H23N3O2 B4326777 N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide

N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide

Cat. No. B4326777
M. Wt: 421.5 g/mol
InChI Key: JVVUUAREAQLXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide, also known as PPDC, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. PPDC is a derivative of phenanthridine, which is a heterocyclic aromatic compound commonly found in various natural products and synthetic compounds. The unique structure of PPDC makes it an interesting compound for scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide is not fully understood, but it is believed to involve the binding of the compound to specific proteins or cellular structures. N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide has been shown to selectively target certain proteins, including tubulin and actin, which are involved in cellular processes such as cell division and motility.
Biochemical and Physiological Effects:
N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell division and the disruption of cellular structures. N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells. Additionally, N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide in lab experiments is its high selectivity for certain proteins and cellular structures. This makes it a valuable tool for studying specific cellular processes. However, one limitation of using N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring is necessary when using N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide in lab experiments.

Future Directions

There are several future directions for research on N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide. One potential direction is the development of new methods for synthesizing N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide, which could improve the yield and purity of the compound. Another direction is the further characterization of the mechanism of action of N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide, which could provide insights into its potential therapeutic applications. Additionally, the development of new fluorescent probes based on the structure of N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide could lead to new tools for studying cellular processes.

Scientific Research Applications

N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide has been studied for its potential use in various research applications, particularly in the field of biochemistry and pharmacology. One of the most promising applications of N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide is its use as a fluorescent probe for imaging cellular structures and processes. N,N'-(6-phenylphenanthridine-3,8-diyl)dicyclopropanecarboxamide has been shown to selectively target specific proteins and cellular structures, making it a valuable tool for studying cellular processes.

properties

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-6-phenylphenanthridin-8-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2/c31-26(17-6-7-17)28-19-10-12-21-22-13-11-20(29-27(32)18-8-9-18)15-24(22)30-25(23(21)14-19)16-4-2-1-3-5-16/h1-5,10-15,17-18H,6-9H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVUUAREAQLXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(N=C4C=C(C=CC4=C3C=C2)NC(=O)C5CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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